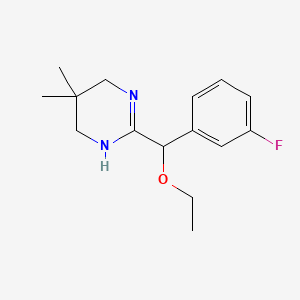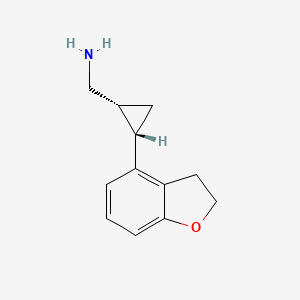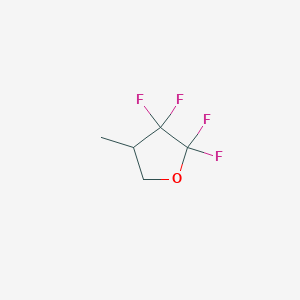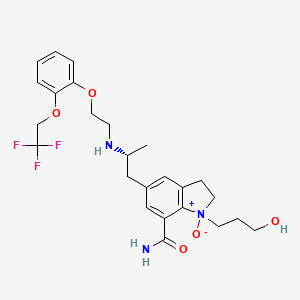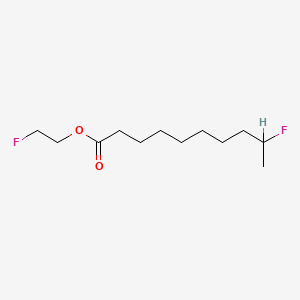
2-Fluoroethyl-9-fluorodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluorodecanoic acid 2-fluoroethyl ester is a chemical compound with the molecular formula C12H22F2O2. It is an ester derivative of 9-fluorodecanoic acid and 2-fluoroethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorodecanoic acid 2-fluoroethyl ester typically involves the esterification of 9-fluorodecanoic acid with 2-fluoroethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 9-fluorodecanoic acid 2-fluoroethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Fluorodecanoic acid 2-fluoroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 9-fluorodecanoic acid and 2-fluoroethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 9-fluorodecanoic acid and 2-fluoroethanol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
9-Fluorodecanoic acid 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical studies involving fluorinated compounds.
Medicine: Investigated for its potential use in drug development and as a probe in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-fluorodecanoic acid 2-fluoroethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 9-fluorodecanoic acid and 2-fluoroethanol, which can then interact with various biological pathways. The fluorine atoms in the compound may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
9-Fluorodecanoic acid: The parent acid of the ester.
2-Fluoroethanol: The alcohol component of the ester.
Other fluorinated esters: Compounds with similar structures but different chain lengths or substitution patterns.
Uniqueness
9-Fluorodecanoic acid 2-fluoroethyl ester is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of a fluorinated acid and alcohol in the ester structure provides distinct properties that are not observed in non-fluorinated analogs .
Properties
CAS No. |
63977-33-3 |
|---|---|
Molecular Formula |
C12H22F2O2 |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
2-fluoroethyl 9-fluorodecanoate |
InChI |
InChI=1S/C12H22F2O2/c1-11(14)7-5-3-2-4-6-8-12(15)16-10-9-13/h11H,2-10H2,1H3 |
InChI Key |
QBWJGVMACCYGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)OCCF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


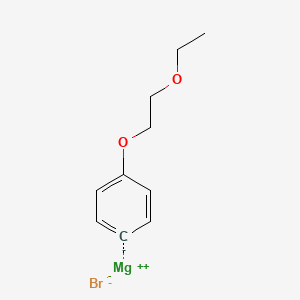
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
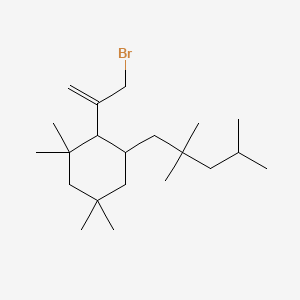
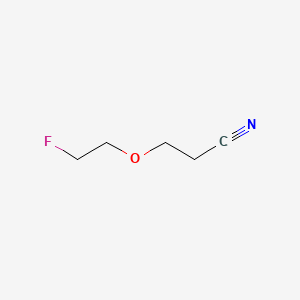
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)


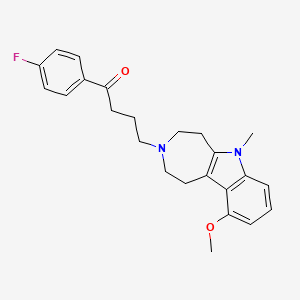
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
